N-[3,5-bis(trifluoromethyl)phenyl]-2-(methylsulfanyl)benzamide
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Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-2-(methylsulfanyl)benzamide is an organic compound known for its unique chemical structure and properties. This compound features a benzamide core substituted with trifluoromethyl groups and a methylsulfanyl group, making it a valuable molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-(methylsulfanyl)benzamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2-(methylsulfanyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-2-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the benzamide to a benzylamine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-2-(methylsulfanyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with cellular components. The benzamide core may interact with proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[3,5-bis(trifluoromethyl)phenyl]thiourea: Shares the trifluoromethyl-substituted phenyl group but has a thiourea instead of a benzamide core.
N-Phenyl-bis(trifluoromethanesulfonimide): Contains similar trifluoromethyl groups but differs in the core structure and functional groups.
Uniqueness
N-[3,5-bis(trifluoromethyl)phenyl]-2-(methylsulfanyl)benzamide is unique due to its combination of trifluoromethyl and methylsulfanyl groups, which impart distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F6NOS/c1-25-13-5-3-2-4-12(13)14(24)23-11-7-9(15(17,18)19)6-10(8-11)16(20,21)22/h2-8H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OONLHBIUGVEMJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F6NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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